molecular formula C66H120N12O13S B1237020 Scy-635 CAS No. 210759-10-7

Scy-635

カタログ番号: B1237020
CAS番号: 210759-10-7
分子量: 1321.8 g/mol
InChIキー: AQHMBDAHQGYLIU-XNFHFXFQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: SCY-635は、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、目的の抗ウイルス特性を実現するためにシクロスポリン構造を修飾するために不可欠です。

一般的な試薬と条件: . 反応条件は、反応の効率と選択性を確保するために注意深く制御されています。

形成された主要な製品: This compoundを含む反応から形成される主要な製品は、抗ウイルス特性が強化され、免疫抑制効果が低減された修飾されたシクロスポリンアナログです . これらの製品は、その後精製され、構造と活性を確認するために特性評価されます。

科学的研究の応用

Antiviral Activity Against Hepatitis C Virus

Mechanism of Action
SCY-635 inhibits HCV replication by targeting the interaction between cyclophilin A (CypA) and the nonstructural protein 5A (NS5A) of the virus. This interaction is crucial for the viral life cycle, and this compound effectively disrupts it, leading to a significant reduction in viral load. Studies have demonstrated that this compound can clear HCV replicon-containing cells in vitro and shows potent antiviral activity in vivo .

Clinical Trials

  • Phase 1b Study : In a randomized, double-blind trial involving adult patients with chronic HCV genotype 1 infection, this compound was administered over 15 days. The results indicated a mean maximum decrease in viral load of 2.2 log10 at the highest dose (900 mg/day), with no serious adverse events reported .
  • Phase 2a Study : This study focused on patients with challenging HCV cases, combining this compound with pegylated interferon and ribavirin. It highlighted this compound's potential to reverse immune exhaustion, suggesting its role as an immune-boosting antiviral agent .

Combination Therapy

This compound has been evaluated in combination with other antiviral agents to enhance therapeutic efficacy. For instance, studies have shown that when used alongside nucleoside polymerase inhibitors like sofosbuvir, this compound exhibits synergistic effects that significantly enhance viral replication inhibition . This suggests that this compound could be a valuable component of combination regimens aimed at improving treatment outcomes for difficult-to-treat HCV patients.

Immunomodulatory Effects

Beyond its antiviral properties, this compound has been recognized for its immunomodulatory capabilities. It aids in "uncloaking" the HCV from the immune system's surveillance, making the virus more visible to immune responses. This mechanism presents a novel approach to treating HCV by not only targeting the virus directly but also enhancing the host's immune response against it .

Summary of Research Findings

Study Phase Focus Key Findings
Phase 1bSafety and EfficacySignificant viral load reduction; well-tolerated at high doses
Phase 2aCombination TherapyEnhanced immune response; effective against challenging cases
Mechanism StudyInhibition of CypA-NS5A InteractionDisruption of viral replication; potential for resistance development

特性

CAS番号

210759-10-7

分子式

C66H120N12O13S

分子量

1321.8 g/mol

IUPAC名

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-27-[2-(dimethylamino)ethylsulfanyl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C66H120N12O13S/c1-27-29-30-42(13)53(79)52-57(83)69-45(28-2)59(85)78(26)65(92-32-31-71(18)19)64(90)75(23)49(36-66(16,17)91)56(82)70-50(40(9)10)62(88)72(20)46(33-37(3)4)55(81)67-43(14)54(80)68-44(15)58(84)73(21)47(34-38(5)6)60(86)74(22)48(35-39(7)8)61(87)76(24)51(41(11)12)63(89)77(52)25/h27,29,37-53,65,79,91H,28,30-36H2,1-26H3,(H,67,81)(H,68,80)(H,69,83)(H,70,82)/b29-27+/t42-,43+,44-,45+,46+,47+,48+,49+,50+,51+,52+,53-,65-/m1/s1

InChIキー

AQHMBDAHQGYLIU-XNFHFXFQSA-N

SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C

異性体SMILES

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C

正規SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C

Key on ui other cas no.

210759-10-7

同義語

SCY-635

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scy-635
Reactant of Route 2
Scy-635
Reactant of Route 3
Scy-635
Reactant of Route 4
Scy-635
Reactant of Route 5
Scy-635
Reactant of Route 6
Scy-635

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。